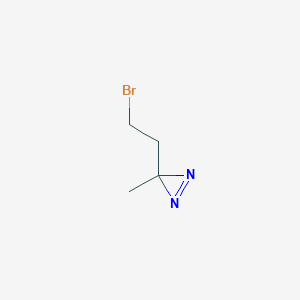
4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is also known as BDFMT and is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. BDFMT is a highly reactive compound with a thiazole ring and three fluorine atoms, making it an essential building block for a wide range of chemical compounds.
Mecanismo De Acción
The mechanism of action of BDFMT is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. BDFMT has been shown to undergo various chemical reactions such as nucleophilic substitution and addition reactions. The unique chemical properties of BDFMT make it an essential building block for the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BDFMT are not well understood, but it has been shown to have low toxicity levels. BDFMT has been tested in various in vitro and in vivo studies, and it has been found to be relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using BDFMT in laboratory experiments is its unique chemical properties. BDFMT is highly reactive and can be used as a building block for the synthesis of various compounds. However, the limitations of using BDFMT include its high cost and the complex synthesis process.
Direcciones Futuras
There are several future directions for the use of BDFMT in scientific research. One of the most promising applications of BDFMT is its use in the development of new materials with unique properties. BDFMT can also be used as a building block for the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of BDFMT and its potential applications in various fields of science.
Conclusion:
In conclusion, BDFMT is a highly reactive compound with unique chemical properties that make it an essential building block for the synthesis of various compounds. BDFMT has been extensively studied for its potential applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science. The future directions for the use of BDFMT in scientific research are promising, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of BDFMT is a complex process that involves several steps. The most common method for synthesizing BDFMT is the reaction of 2-bromo-1,1,2-trifluoroethane with 2-mercapto-1,3-thiazole. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
BDFMT has been extensively studied for its potential applications in various fields of science. One of the most significant applications of BDFMT is its use as a building block for the synthesis of various compounds such as pharmaceuticals and agrochemicals. BDFMT is also used in materials science for the development of new materials with unique properties.
Propiedades
IUPAC Name |
4-bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF5NS/c6-2-1(3(7)8)13-4(12-2)5(9,10)11/h3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJFHTBRFDPVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)C(F)(F)F)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834884.png)

![3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2834886.png)

![4-[4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2834889.png)






![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)
![2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate](/img/structure/B2834907.png)